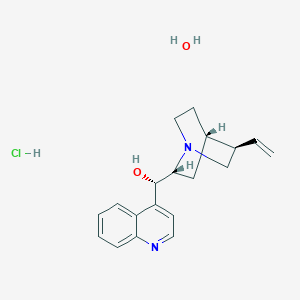
2-(2-Methoxyphenyl)piperidine hydrochloride
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 63359-32-0 . It has a molecular weight of 227.73 . This compound is a class of compounds that has been widely studied in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxyphenyl)piperidine hydrochloride” is 1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10 (12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H .
Chemical Reactions Analysis
Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Physical And Chemical Properties Analysis
“2-(2-Methoxyphenyl)piperidine hydrochloride” is a solid compound . It has a molecular formula of C12H18ClNO .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiling
- Analgesic Activity : A study described the synthesis and intravenous analgesic activity of a series of compounds related to 2-(2-Methoxyphenyl)piperidine, demonstrating significant analgesic potency and short duration of action in animal models. Among these compounds, some showed exceptional analgesic activity, emphasizing the potential for further pharmacological investigation in the context of short surgical procedures where rapid recovery is required (Lalinde et al., 1990).
Chemical Analysis and Characterization
Identification and Quantification of Impurities : Research on cloperastine hydrochloride, a piperidine derivative with central antitussive effects, identified and quantified five impurities in the bulk drug. These findings contribute to the quality control and safety assessment of pharmaceutical compounds (Liu et al., 2020).
Solvent Efficiency in Synthesis : An improvement in the synthesis of 1,5-benzodiazepines was demonstrated by employing 2-methoxyethanol as an efficient and alternative reaction solvent under microwave irradiation. This method highlighted the advantages of clean reaction conditions, time savings, and higher yields, showcasing the application of 2-(2-Methoxyphenyl)piperidine derivatives in facilitating chemical reactions (Zangade et al., 2011).
Drug Discovery and Development
Selective Estrogen Receptor Modulator : A compound representing the selective estrogen receptor modulators (SERMs) class demonstrated potent estrogen antagonist properties in breast and uterus while having estrogen agonist-like actions on bone tissues and serum lipids. This research underscores the therapeutic potential of related compounds in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Sigma Receptor Binding and Activity : The study of methyl substitution on the piperidine ring of certain derivatives explored selective binding and activity at the sigma(1) receptor. This research could inform the development of new therapeutic agents for use in neurology and psychiatry, given the sigma(1) receptor's involvement in several brain functions (Berardi et al., 2005).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the hazard statements H302, H312, H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGLZAYZOPJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662847 | |
| Record name | 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)piperidine hydrochloride | |
CAS RN |
63359-32-0 | |
| Record name | 2-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)
![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)





![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)